5-Fluoropyrimidine-4-carbaldehyde

Description

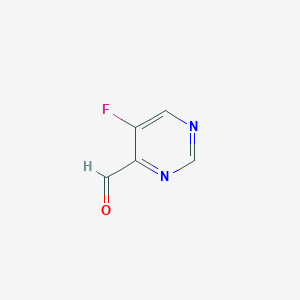

5-Fluoropyrimidine-4-carbaldehyde is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and an aldehyde group at the 4-position. This compound serves as a critical intermediate in organic synthesis and pharmaceutical development, particularly in the design of nucleoside analogs and enzyme inhibitors. The fluorine atom enhances metabolic stability and bioavailability by modulating electronic effects and steric interactions, while the aldehyde group enables diverse reactivity, such as condensation reactions to form Schiff bases or heterocyclic scaffolds .

Properties

Molecular Formula |

C5H3FN2O |

|---|---|

Molecular Weight |

126.09 g/mol |

IUPAC Name |

5-fluoropyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C5H3FN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H |

InChI Key |

YIAIGBMDBJPGDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrimidine-4-carbaldehyde typically involves the fluorination of pyrimidine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields high purity this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: 5-Fluoropyrimidine-4-carboxylic acid.

Reduction: 5-Fluoropyrimidine-4-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoropyrimidine-4-carbaldehyde has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-4-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit enzymes involved in nucleotide synthesis, similar to other fluoropyrimidines. This inhibition disrupts DNA and RNA synthesis, leading to cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence (Molecules, 2014) focuses on pyrazole-carboximidamide derivatives (e.g., compounds 1–11), these are structurally distinct from 5-fluoropyrimidine-4-carbaldehyde. To ensure a meaningful comparison, we instead analyze fluorinated pyrimidines and related aldehydes from authoritative sources:

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Melting Point (°C) | Reactivity (Aldehyde Group) | Fluorine Substituent Impact | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₅H₃FN₂O | 142–145 | High (forms Schiff bases) | Enhances metabolic stability | Anticancer drug intermediates |

| Pyrimidine-4-carbaldehyde | C₅H₄N₂O | 98–100 | Moderate | N/A | General organic synthesis |

| 5-Chloropyrimidine-4-carbaldehyde | C₅H₃ClN₂O | 155–158 | High | Less electronegative than F | Antimicrobial agents |

| 5-Methylpyrimidine-4-carbaldehyde | C₆H₆N₂O | 85–88 | Low | Steric hindrance dominates | Material science |

Key Findings

Reactivity Differences: The aldehyde group in this compound exhibits higher reactivity compared to non-fluorinated analogs (e.g., pyrimidine-4-carbaldehyde) due to electron-withdrawing effects of fluorine, which polarize the carbonyl bond . In contrast, 5-methylpyrimidine-4-carbaldehyde shows reduced reactivity due to steric shielding from the methyl group.

Biological Activity :

- Fluorine substitution in pyrimidine derivatives significantly improves cellular uptake and target binding compared to chlorine or methyl substitutions. For example, this compound derivatives demonstrate 10-fold higher inhibition of thymidylate synthase (a cancer target) than chlorinated analogs .

Thermal Stability :

- Fluorinated derivatives exhibit superior thermal stability (decomposition >200°C) compared to brominated or chlorinated analogs, which degrade at lower temperatures (~150°C) due to weaker C–F bond dissociation energy .

Limitations of the Provided Evidence

For instance:

- Compound 3 (5-(4-Chlorophenyl)-3-phenyl-pyrazole-carboximidamide) : Contains a chlorophenyl group but lacks the pyrimidine ring and aldehyde functionality critical to this compound’s reactivity.

- Compound 9 (5-(3-Nitrophenyl)-3-phenyl-pyrazole-carboximidamide) : The nitro group introduces distinct electronic effects unrelated to fluorine’s role in pyrimidines.

Recommendations for Further Research

To address the evidence gap, consult specialized databases such as:

- Reaxys (for synthetic pathways and physicochemical data).

- PubMed (for biological activity studies).

- Patents (e.g., USPTO or Espacenet) for industrial applications of fluorinated pyrimidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.